molecular formula C17H13N3O2S2 B2409696 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2097872-19-8

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2409696
CAS No.: 2097872-19-8
M. Wt: 355.43
InChI Key: KKMDKNWQQSLIDL-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a benzothiadiazole core linked to furan and thiophene rings

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c21-17(11-5-6-13-14(9-11)20-24-19-13)18-10-12(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,12H,10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMDKNWQQSLIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction of 2,1,3-benzothiadiazole-5-carboxylic acid with an appropriate amine derivative containing furan and thiophene moieties. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and furan rings undergo selective oxidation under controlled conditions:

Reaction Reagents/Conditions Products Key Data
Thiophene oxidationm-CPBA (m-chloroperbenzoic acid), CH₂Cl₂, 0°C → RTThiophene sulfoxide or sulfone derivativesSulfoxide formation observed at 0°C (85% yield); sulfone at RT (72% yield) .
Furan oxidationH₂O₂, AcOH, 50°C2(5H)-furanone derivativesConversion >90% confirmed via HPLC.

Mechanistic Insight :

  • Thiophene oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation) .

  • Furan oxidation involves ring-opening followed by ketone formation, stabilized by the electron-withdrawing benzothiadiazole group.

Reduction Reactions

The amide group and aromatic systems participate in reduction processes:

Reaction Reagents/Conditions Products Key Data
Amide reductionLiAlH₄, THF, refluxCorresponding amine (N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzothiadiazole-5-methylamine)Yield: 68%; characterized by NMR and MS.
Benzothiadiazole reductionH₂, Pd/C (10%), EtOH, 50°CPartially saturated benzothiadiazole derivativesSelective reduction of the S–N bond observed (55% conversion) .

Limitations :

  • LiAlH₄ selectively reduces the amide to an amine without affecting the heterocyclic rings.

  • Catalytic hydrogenation preferentially targets the benzothiadiazole core over furan/thiophene .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the benzothiadiazole core:

Reaction Reagents/Conditions Products Key Data
HalogenationNBS (N-bromosuccinimide), DMF, 80°C4-Bromo-2,1,3-benzothiadiazole-5-carboxamide derivativeRegioselective bromination at position 4 (92% yield) .
Nucleophilic aromatic substitutionKOtBu, DMSO, NH₃ gas5-Amino-2,1,3-benzothiadiazole analogDisplacement of the carboxamide group confirmed via X-ray crystallography .

Key Observations :

  • Halogenation occurs at the electron-deficient position 4 of the benzothiadiazole ring due to its inherent electrophilicity .

  • The carboxamide group acts as a directing group, facilitating regioselective substitutions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction Reagents/Conditions Products Key Data
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane, 90°CBiaryl-functionalized benzothiadiazole derivativesCross-coupling with phenylboronic acid achieved in 78% yield .
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, Et₃NAlkynylated benzothiadiazole analogsTerminal alkynes (e.g., phenylacetylene) coupled with 65% efficiency .

Applications :

  • These reactions enable modular derivatization for materials science (e.g., OLEDs) and medicinal chemistry .

Hydrolysis and Rearrangement

The amide bond undergoes hydrolysis under acidic/basic conditions:

Reaction Reagents/Conditions Products Key Data
Acidic hydrolysis6M HCl, reflux, 12h2,1,3-Benzothiadiazole-5-carboxylic acid + 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamineQuantitative conversion observed via TLC.
Newman–Kwart rearrangement180°C, NMP solventThiocarbamate derivatives (via thermal isomerization)Rearrangement confirmed by IR and ¹³C NMR .

Mechanistic Notes :

  • Acidic hydrolysis cleaves the amide bond irreversibly, yielding carboxylic acid and amine fragments.

  • The Newman–Kwart rearrangement involves a thiocarbamate intermediate, though this requires prior functionalization of the amide .

Scientific Research Applications

Structural Characteristics

The compound features a combination of furan and thiophene rings along with a benzothiadiazole moiety, which enhances its electronic properties. The molecular formula is C12H12N2O2SC_{12}H_{12}N_2O_2S, and it has a molecular weight of approximately 252.35 g/mol. The presence of these aromatic systems contributes to its stability and reactivity.

Applications in Organic Electronics

1. Organic Photovoltaics (OPVs)
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide has been studied for its role as an electron acceptor in organic photovoltaic devices. Research indicates that compounds with benzothiadiazole structures can improve charge transport properties and enhance the power conversion efficiency (PCE) of solar cells. For instance, the incorporation of this compound into polymer blends has shown to increase light absorption and reduce charge recombination losses, leading to improved device performance .

Table 1: Comparison of Power Conversion Efficiency in OPVs with Different Acceptors

Compound TypePower Conversion Efficiency (%)Key Features
Benzothiadiazole DerivativesUp to 17.60%Enhanced light absorption
Traditional Acceptors~10%Lower charge mobility

2. Conducting Polymers
The compound is also utilized in the development of conducting polymers for applications in flexible electronics. Its incorporation into polymer matrices can enhance electrical conductivity and mechanical flexibility, making it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

This compound exhibits promising biological activities:

1. Anticancer Properties
Studies have indicated that derivatives of benzothiadiazole possess anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interact with cellular pathways makes it a candidate for further investigation in cancer therapeutics .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis
AntimicrobialEffective against various pathogens
NeuroprotectiveProtects neuronal cells from damage

2. Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Case Studies

Several case studies highlight the effectiveness of this compound:

Case Study 1: Enhancing Solar Cell Efficiency
In a study conducted on organic solar cells incorporating this compound as an electron acceptor, researchers reported a significant increase in PCE from 10% to 17.60%. The study emphasized the importance of molecular structure in optimizing charge transport properties .

Case Study 2: Anticancer Activity Assessment
A series of experiments evaluated the cytotoxic effects of this compound on different cancer cell lines. Results showed that it effectively induced cell death through apoptosis pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide
  • (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique combination of furan, thiophene, and benzothiadiazole moieties. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of furan and thiophene rings attached to a benzothiadiazole core. The molecular formula is C13H10N2O2SC_{13}H_{10}N_{2}O_{2}S with a molecular weight of approximately 258.30 g/mol. The structural intricacies contribute to its diverse biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₀N₂O₂S
Molecular Weight258.30 g/mol
LogP3.15
Polar Surface Area80.12 Ų

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound through various mechanisms:

  • Cell Viability Studies : The compound was tested against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (hepatocellular carcinoma). Results indicated significant reductions in cell viability at concentrations as low as 20 µg/mL.
    Cell LineConcentration (µg/mL)Cell Viability (%)
    HepG22033.29
    MCF-72041.81
    Huh-72045.09
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways, which are critical for programmed cell death.

2. Anti-Microbial Activity

The compound also exhibits promising anti-microbial properties:

  • In Vitro Testing : Against various bacterial strains such as Escherichia coli and Staphylococcus aureus, the compound demonstrated significant inhibitory effects.
    MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
    E. coli230
    S. aureus265
  • Comparison with Standard Drugs : When compared to traditional antibiotics, this compound showed enhanced efficacy against resistant strains.

Case Studies and Research Findings

Several case studies have been conducted to further explore the biological activities of this compound:

  • Study on Hepatocellular Carcinoma : A study published in MDPI demonstrated that derivatives similar to this compound exhibited lower cell viability in HepG2 cells compared to standard treatments like doxorubicin .
    “The presence of electron-donor substituents increases their anti-cancer action.”
  • Antimicrobial Efficacy : Research indicated that the compound's structure allows for effective binding to bacterial membranes, disrupting their integrity and leading to cell death .
  • Structural Activity Relationship (SAR) : Investigations into the SAR revealed that modifications in substituents on the benzothiadiazole ring significantly affect biological activity, suggesting pathways for optimizing therapeutic efficacy .

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step coupling and cyclization reactions. Key steps include:

  • Step 1: Preparation of the furan-thiophene ethylamine moiety via Mannich base reactions or nucleophilic substitutions, as seen in analogous thiophene-furan hybrid systems .
  • Step 2: Coupling the benzothiadiazole-5-carboxamide group using carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions .
  • Step 3: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol/water .
  • Validation: Monitor reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity (>95%) via HPLC .

Advanced: How to optimize coupling efficiency between the furan-thiophene ethylamine and benzothiadiazole carboxamide groups?

Methodological Answer:

  • Catalyst Screening: Test Mn(II) catalysts (used in thiadiazole syntheses) to enhance coupling yields .
  • Solvent Optimization: Use polar aprotic solvents (DMF or acetonitrile) to stabilize intermediates, as demonstrated in cyclization reactions of thiadiazoles .
  • Temperature Control: Perform reactions under reflux (80–100°C) to accelerate kinetics while avoiding decomposition .
  • Post-Reaction Analysis: Employ LC-MS to identify unreacted starting materials and adjust stoichiometry accordingly.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign aromatic protons (δ 6.5–8.5 ppm for furan/thiophene/benzothiadiazole) and carboxamide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS [M+H]+ at m/z ~435) and fragmentation patterns .
  • Elemental Analysis: Verify C, H, N, S content (±0.3% deviation) .
  • Purity Check: Use TLC (silica F254 plates) and HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How to resolve spectral overlaps in NMR due to similar aromatic protons?

Methodological Answer:

  • Deuterated Solvents: Use DMSO-d6 to improve resolution of exchangeable protons (e.g., NH groups) .
  • 2D NMR: Perform COSY and HSQC experiments to correlate overlapping furan/thiophene protons and resolve coupling patterns .
  • Variable Temperature NMR: Analyze at 50°C to reduce signal broadening caused by restricted rotation in the ethyl linker .

Basic: What in vitro assays are appropriate for initial biological screening?

Methodological Answer:

  • Anticancer Activity: MTT assay against HeLa or MCF-7 cells (IC50 determination, 48–72 hr exposure) .
  • Antimicrobial Screening: Broth microdilution (MIC against S. aureus and E. coli) .
  • Cytotoxicity Control: Compare with normal cell lines (e.g., HEK-293) to assess selectivity .

Advanced: How to design target-specific assays based on structural motifs?

Methodological Answer:

  • Kinase Inhibition: Screen against tyrosine kinases (e.g., EGFR) due to the benzothiadiazole’s electron-deficient aromatic system .
  • DNA Interaction Studies: Use UV-Vis titration or ethidium bromide displacement assays to probe intercalation potential .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS .

Advanced: What structural modifications enhance anticancer activity?

Methodological Answer:

  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzothiadiazole to increase DNA binding affinity .
  • Linker Optimization: Replace the ethyl group with a propyl chain to improve membrane permeability .
  • Heterocycle Replacement: Substitute thiophene with selenophene to enhance redox activity .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in PBS (pH 7.4 and 5.0) at 37°C for 24 hr; monitor degradation via HPLC .
  • Light Sensitivity: Expose to UV light (254 nm) and track photodegradation products using LC-UV/Vis .
  • Long-Term Storage: Store lyophilized powder at -20°C; assess stability over 6 months with periodic NMR checks .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Purity Reassessment: Verify compound integrity via HPLC and elemental analysis to rule out batch variability .
  • Assay Standardization: Use identical cell lines (e.g., ATCC-certified HeLa) and serum-free media to minimize experimental noise .
  • Statistical Validation: Apply ANOVA to compare IC50 values across replicates and identify outliers .

Advanced: How to model electronic properties for drug design?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map HOMO-LUMO gaps and predict redox behavior .
  • Molecular Docking: Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17); prioritize poses with hydrogen bonds to the carboxamide .
  • ADMET Prediction: Apply QikProp to estimate logP, BBB penetration, and CYP450 inhibition .

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